m-PEG4-Azide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Bioconjugation Chemistry

- 13-Azido-2,5,8,11-tetraoxatridecane is a linker molecule commonly used in bioconjugation chemistry []. Bioconjugation involves attaching a desired molecule (like a drug or imaging agent) to another molecule (like a protein or antibody).

- The azide group (N3) at one end of the molecule allows for easy chemical coupling to other molecules using click chemistry [, ]. Click chemistry is a powerful technique for its simplicity and reliability in creating bioconjugates.

- The other end of the molecule often contains a functional group that can be used to attach the linker to the target molecule [].

- Due to its short length and hydrophilic character (water-loving), 13-Azido-2,5,8,11-tetraoxatridecane provides a spacer between the attached molecules and can improve solubility and reduce nonspecific interactions [].

Drug Delivery Research

- Researchers are exploring the use of 13-Azido-2,5,8,11-tetraoxatridecane in drug delivery systems [, ]. The molecule can be used to attach drugs to nanoparticles or other carriers, which can then deliver the drugs to specific targets in the body.

- The azide group allows for controlled release of the drug at the target site through click chemistry with a complementary molecule [].

- The hydrophilic nature of 13-Azido-2,5,8,11-tetraoxatridecane can also improve the circulation time of drug conjugates in the bloodstream [].

m-PEG4-Azide, or methoxy poly(ethylene glycol) azide, is a synthetic compound characterized by the presence of an azide functional group (-N₃) attached to a polyethylene glycol (PEG) chain of four repeating units. This compound is water-soluble and often utilized in bioconjugation and click chemistry applications due to its unique reactivity and biocompatibility. The azide group allows for specific reactions with alkyne-containing molecules, facilitating the formation of stable covalent bonds in biological systems without the need for metal catalysts.

The primary chemical reaction involving m-PEG4-Azide is the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction occurs between the azide and a terminal alkyne, leading to the formation of a triazole ring. The reaction is notable for being copper-free, making it particularly advantageous in biological contexts where copper ions could be toxic or interfere with biological processes. The efficiency of this reaction allows for rapid conjugation under mild conditions, which is essential for maintaining the integrity of sensitive biomolecules such as proteins and nucleic acids.

m-PEG4-Azide exhibits significant biological activity primarily through its role in bioconjugation. It can be used to label proteins, peptides, or other biomolecules, enabling tracking and visualization in cellular studies. The azide functionality allows for selective conjugation without affecting the biological activity of the target molecules. Additionally, studies have shown that PEGylation can enhance solubility and reduce immunogenicity in therapeutic proteins, improving their pharmacokinetic profiles.

The synthesis of m-PEG4-Azide typically involves the following steps:

- Preparation of PEG: Polyethylene glycol is synthesized through the polymerization of ethylene oxide.

- Functionalization: The terminal hydroxyl group of PEG is converted into an azide group using reagents such as sodium azide or through a two-step process involving the formation of an intermediate.

- Purification: The resultant m-PEG4-Azide is purified using methods such as dialysis or chromatography to remove unreacted materials and byproducts.

These methods ensure that the final product retains high purity and reactivity for subsequent applications.

m-PEG4-Azide has a wide range of applications, including:

- Bioconjugation: Used to label proteins, antibodies, and other biomolecules for imaging and therapeutic purposes.

- Drug Delivery Systems: Acts as a linker in drug delivery formulations to improve solubility and stability.

- Diagnostics: Utilized in assays and biosensors to enhance detection sensitivity through specific labeling.

- Tissue Engineering: Serves as a scaffold component in tissue engineering applications due to its biocompatibility.

Interaction studies involving m-PEG4-Azide focus on its reactivity with various alkyne-containing compounds. These studies reveal insights into reaction kinetics, specificity, and efficiency under different conditions. For example, research has demonstrated that m-PEG4-Azide can effectively react with dibenzylcyclooctyne moieties in SPAAC reactions, providing quantitative yields without the need for catalysts . Such studies are crucial for optimizing conditions in practical applications like drug delivery and biomolecule labeling.

Several compounds share structural similarities with m-PEG4-Azide but differ in their functional groups or chain lengths. Below are some comparable compounds:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Azido-(PEG)n-NHS | Azide linked to PEG with NHS ester | Active in labeling proteins via amine reactions |

| DBCO-PEG4 | Dibenzylcyclooctyne linked to PEG | Copper-free click chemistry; faster reaction rates |

| Azido-(PEG)8 | Longer PEG chain with azide | Enhanced solubility; used for larger biomolecules |

Uniqueness of m-PEG4-Azide

m-PEG4-Azide's uniqueness lies in its optimal balance between hydrophilicity (due to the PEG moiety) and reactivity (due to the azide group), making it particularly suitable for various biological applications while maintaining compatibility with sensitive biomolecules. Its size allows effective penetration into biological systems without causing steric hindrance during conjugation reactions.

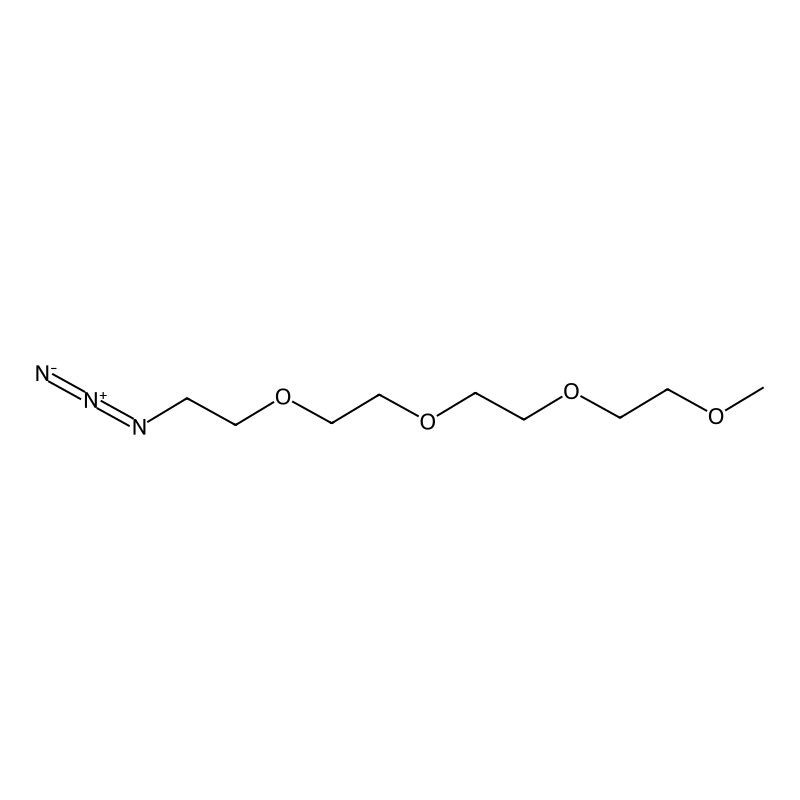

The chemical compound m-PEG4-Azide possesses the molecular formula C9H19N3O4, representing a methoxy-terminated polyethylene glycol derivative with four ethylene glycol units and a terminal azide functional group [1] [3]. The IUPAC systematic name for this compound is 1-azido-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane, which clearly delineates its structural composition [4] [16]. The molecule features a linear architecture consisting of a methoxy group at one terminus connected through a chain of four ethylene glycol repeating units to an azide group at the opposite end [1] [8].

The structural organization comprises several distinct functional regions that contribute to its unique properties [4] [16]. The methoxy terminus provides hydrophobic character while maintaining chemical stability, whereas the central polyethylene glycol backbone consisting of four -OCH2CH2- units imparts significant hydrophilicity to the molecule [1] [14]. The terminal azide group (N3) serves as the reactive site for various chemical transformations, particularly in click chemistry applications [2] [3].

The InChI representation of m-PEG4-Azide is InChI=1S/C9H19N3O4/c1-13-4-5-15-8-9-16-7-6-14-3-2-11-12-10/h2-9H2,1H3, while the corresponding SMILES notation is COCCOCCOCCOCCN=[N+]=[N-] [4]. These structural identifiers confirm the connectivity pattern and electronic arrangement within the molecule.

| Property | Value |

|---|---|

| Molecular Formula | C9H19N3O4 |

| IUPAC Name | 1-azido-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane |

| CAS Number | 606130-90-9 |

| InChI Key | FFOZZVDSANUDAE-UHFFFAOYSA-N |

| SMILES | COCCOCCOCCOCCN=[N+]=[N-] |

Physical State and Appearance

At standard temperature and pressure conditions, m-PEG4-Azide exists as a liquid with distinctive visual characteristics [1] [9] [16]. The compound typically presents as a colorless to light yellow liquid, though some sources describe it as a colorless oil depending on purity and storage conditions [1] [9]. The Certificate of Analysis from MedChemExpress specifically documents the appearance as "Colorless to light yellow (Liquid)" [9].

The physical form classification as a clear liquid is consistent across multiple analytical reports, with the refractive index measured between 1.4500 and 1.4540 [16]. This optical property provides a reliable method for quality control and identification purposes. The liquid state at ambient conditions facilitates handling and incorporation into various synthetic procedures without requiring special dissolution or heating protocols [1] [15].

Storage recommendations typically specify maintenance at temperatures between -20°C and 2-8°C to preserve chemical integrity and prevent degradation [1] [16]. The compound demonstrates stability under these controlled conditions, with typical shelf life extending up to 24 months when properly stored in the absence of light and moisture [17].

| Physical Property | Specification |

|---|---|

| Physical State | Liquid |

| Appearance | Colorless to light yellow liquid |

| Refractive Index | 1.4500-1.4540 |

| Storage Temperature | -20°C to 2-8°C |

| Typical Purity | >95% by HPLC/NMR |

Molecular Weight Determination (233.3 g/mol)

The molecular weight of m-PEG4-Azide has been precisely determined through multiple analytical techniques, with reported values consistently ranging from 233.26 to 233.3 g/mol [1] [3] [4]. This molecular weight corresponds exactly to the theoretical value calculated from the molecular formula C9H19N3O4 using standard atomic masses. The slight variations in reported values reflect the precision limitations of different analytical instruments and rounding conventions employed by various suppliers [1] [3].

Mass spectrometry analysis provides definitive confirmation of the molecular weight, with the molecular ion peak consistently observed at m/z 233.26 [M+H]+ in positive ion mode [9]. This analytical evidence supports the structural assignment and confirms the absence of significant impurities or degradation products. The molecular weight determination is further corroborated by Nuclear Magnetic Resonance spectroscopy, where integration ratios of characteristic signals correspond to the expected number of protons in the molecular formula [22] [30].

Polyethylene glycol molecular weight determination methods have been extensively validated for compounds in this size range [28] [30]. The relatively low molecular weight of m-PEG4-Azide places it within the optimal range for accurate mass determination using conventional analytical techniques. Unlike higher molecular weight polyethylene glycol derivatives that may exhibit polydispersity, m-PEG4-Azide represents a discrete molecular entity with a single, well-defined molecular weight [22] [30].

| Molecular Weight Data | Value |

|---|---|

| Calculated MW | 233.26 g/mol |

| Reported Range | 233.26-233.3 g/mol |

| MS [M+H]+ | m/z 233.26 |

| Molecular Formula | C9H19N3O4 |

| Polydispersity | Monodisperse |

Solubility Profile and Hydrophilicity

The solubility characteristics of m-PEG4-Azide demonstrate exceptional versatility across both aqueous and organic solvent systems [1] [15] [17]. The compound exhibits high miscibility with water due to the hydrophilic polyethylene glycol spacer, which significantly enhances solubility in aqueous media [1] [8]. This hydrophilicity results from the multiple ether oxygen atoms in the polyethylene glycol backbone that can form hydrogen bonds with water molecules [14].

In organic solvents, m-PEG4-Azide shows excellent solubility in dichloromethane, tetrahydrofuran, acetonitrile, dimethylformamide, and dimethyl sulfoxide [1] [15]. This broad solvent compatibility makes the compound particularly valuable for synthetic applications where diverse reaction conditions may be required. The solubility in polar aprotic solvents like dimethylformamide and dimethyl sulfoxide is especially noteworthy for azide chemistry applications [1] [15].

The amphiphilic nature of m-PEG4-Azide, arising from the combination of the hydrophobic methoxy terminus and hydrophilic polyethylene glycol chain, contributes to its unique solubility profile [14]. This dual character enables the molecule to act as an effective linker in bioconjugation applications where compatibility with both aqueous biological systems and organic synthetic conditions is essential [2] [8].

| Solvent System | Solubility | Applications |

|---|---|---|

| Water | Miscible (high) | Aqueous reactions, bioconjugation |

| Dichloromethane | Soluble | Organic synthesis, extractions |

| Tetrahydrofuran | Soluble | Click chemistry reactions |

| Acetonitrile | Soluble | HPLC purification, synthesis |

| Dimethylformamide | Soluble | Azide substitution reactions |

| Dimethyl sulfoxide | Soluble | Polar aprotic reactions |

| Methanol | Soluble | Polar protic conditions |

Spectroscopic Characteristics

The spectroscopic profile of m-PEG4-Azide provides comprehensive structural information through multiple analytical techniques [9] [18] [19]. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signals that enable unambiguous identification and quantification of the compound. The terminal azide-bearing methylene protons appear as a triplet at δ 3.37 ppm, representing one of the most diagnostic signals for this compound [14] [19].

The methoxy group protons generate a singlet at δ 3.38 ppm, while the polyethylene glycol backbone protons produce complex multiplets in the δ 3.6-3.8 ppm region [19] [22]. An important consideration in Nuclear Magnetic Resonance analysis involves the natural abundance of carbon-13, which creates satellite peaks at ±70 Hz from the central polyethylene glycol signals, representing 1.1% of the main peak intensity [22] [30].

Infrared spectroscopy provides definitive identification of the azide functional group through its characteristic asymmetric stretching vibration [18] [21]. The azide stretch appears in the region of 2100-2130 cm⁻¹, representing one of the most distinctive features in the infrared spectrum [18] [23]. Additional bands corresponding to carbon-oxygen stretching of the ether linkages appear between 1000-1300 cm⁻¹, confirming the polyethylene glycol backbone structure [21] [25].

Mass spectrometry analysis consistently shows the molecular ion peak at m/z 233.26 in positive ion mode, providing molecular weight confirmation [9]. The fragmentation pattern typically includes loss of the azide group and sequential fragmentation of the polyethylene glycol chain, offering additional structural verification [9].

| Spectroscopic Technique | Characteristic Signal | Structural Assignment |

|---|---|---|

| ¹H NMR | δ 3.37 ppm (triplet) | Terminal -CH₂N₃ protons |

| ¹H NMR | δ 3.38 ppm (singlet) | Methoxy -OCH₃ protons |

| ¹H NMR | δ 3.6-3.8 ppm (multiplet) | PEG backbone -OCH₂CH₂O- |

| IR Spectroscopy | 2100-2130 cm⁻¹ | Azide N₃ asymmetric stretch |

| IR Spectroscopy | 1000-1300 cm⁻¹ | C-O stretching (ether bonds) |

| Mass Spectrometry | m/z 233.26 [M+H]⁺ | Molecular ion peak |

| ¹³C NMR Coupling | ±70 Hz satellites | Natural ¹³C abundance (1.1%) |

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.

3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.